molecular formula C18H16F2N2OS B2597690 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide CAS No. 900004-90-2

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2597690
CAS No.: 900004-90-2
M. Wt: 346.4
InChI Key: CRUMCZHENOCNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

A study conducted by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents. This research indicates the potential of benzo[d]thiazole derivatives in developing new antibacterial compounds, which could also suggest a potential application area for N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide in antimicrobial research (Palkar et al., 2017).

Catalytic Activities

Research by Yen et al. (2006) explored the catalytic activities of benzothiazoline derivatives, specifically in the context of Mizoroki-Heck coupling reactions. This work underlines the potential use of such compounds in catalysis, hinting at the possible catalytic applications of this compound in organic synthesis (Yen et al., 2006).

Anticancer and Apoptotic Activities

The study by Liu et al. (2019) on novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units evaluated these compounds for cytotoxicity and apoptotic activity. Such studies suggest a potential research application for this compound in cancer research, particularly in investigating mechanisms of action and therapeutic potentials (Liu et al., 2019).

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-2-6-16(23)22(11-12-7-4-3-5-8-12)18-21-17-14(20)9-13(19)10-15(17)24-18/h3-5,7-10H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUMCZHENOCNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.